molecular formula C27H20O7 B593562 Prerubialatin CAS No. 1667718-89-9

Prerubialatin

Cat. No.: B593562
CAS No.: 1667718-89-9
M. Wt: 456.45
InChI Key: UIYJKPDDHXDUIN-KWXIBIRDSA-N
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Description

Prerubialatin is a natural compound isolated from the herbs of Rubia cordifolia . It is a precursor of rubialatins A and B . The molecular formula of this compound is C27H20O7 and its molecular weight is 456.45 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string: COC([C@]12[C@]3(C=CC©©O3)C@@(C4=CC=CC=C4C2=O)C5=C1C(C6=CC=CC=C6C5=O)=O)=O . This string represents a unique structure of the molecule. For a detailed structural analysis, specialized software or online tools that can interpret this SMILES string may be used.


Physical and Chemical Properties Analysis

This compound is a yellow powder . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the available resources. For a comprehensive analysis of its physical and chemical properties, further experimental data or computational predictions might be needed.

Scientific Research Applications

  • Biomimetic syntheses of rubialatins A, B and related congeners :
    • Abstract : This study presents the first total syntheses of rubialatins A and B, which are newly discovered naphthohydroquinone dimers. The synthesis was achieved through biomimetic approaches. The research included the development of prerubialatin from readily available precursors, which then led to the creation of rubialatins A and B. The study also yielded several new rubialatin congeners, some of which were confirmed as natural products.
    • Authors : Hongzhi Yang, Juan Feng, Yuanhe Li, Yefeng Tang
    • Year : 2015
    • Journal : Organic letters
    • Details : Read more
    Unfortunately, other papers retrieved in the search do not directly address the scientific research applications of this compound. They mostly focus on different topics, such as platinum-based drugs in cancer treatment, probiotics, and the general development of pharmaceuticals.

Mechanism of Action

The mechanism of action of Prerubialatin is not specified in the available resources . It’s known that it’s a precursor of rubialatins A and B , but how it interacts with biological systems or contributes to the properties of rubialatins A and B is not clear from the available information.

Properties

IUPAC Name

methyl (1'S,2R,12'R)-12'-hydroxy-5,5-dimethyl-3',10',19'-trioxospiro[furan-2,20'-pentacyclo[10.7.1.02,11.04,9.013,18]icosa-2(11),4,6,8,13,15,17-heptaene]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20O7/c1-24(2)12-13-25(34-24)26(23(31)33-3)18-19(21(29)15-9-5-4-8-14(15)20(18)28)27(25,32)17-11-7-6-10-16(17)22(26)30/h4-13,32H,1-3H3/t25-,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYJKPDDHXDUIN-KWXIBIRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2(O1)C3(C4=CC=CC=C4C(=O)C2(C5=C3C(=O)C6=CC=CC=C6C5=O)C(=O)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C=C[C@]2(O1)[C@]3(C4=CC=CC=C4C(=O)[C@@]2(C5=C3C(=O)C6=CC=CC=C6C5=O)C(=O)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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